molecular formula C10H7BrFNO B2381712 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole CAS No. 491876-00-7

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole

Cat. No.: B2381712
CAS No.: 491876-00-7
M. Wt: 256.074
InChI Key: PJCAGUIADADNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole is a heterocyclic compound that features a bromine atom, a fluorophenyl group, and a methyl group attached to an oxazole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be involved in similar reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might interact with its targets through a similar mechanism. This involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the efficacy and stability of many chemical reactions, including suzuki–miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of this compound with suitable reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole
  • 4-Bromo-3-(4-methylphenyl)-5-methyl-1,2-oxazole
  • 4-Bromo-3-(4-nitrophenyl)-5-methyl-1,2-oxazole

Uniqueness

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAGUIADADNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.